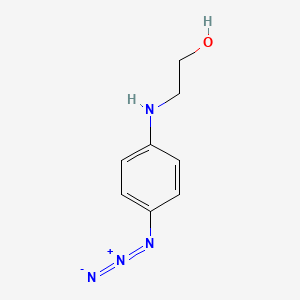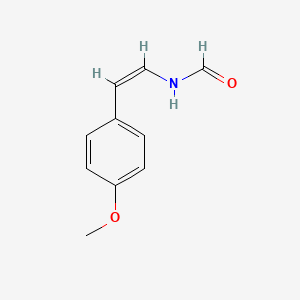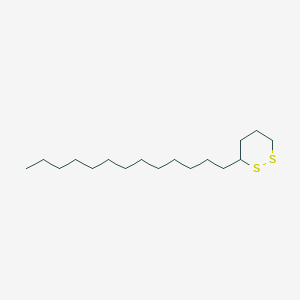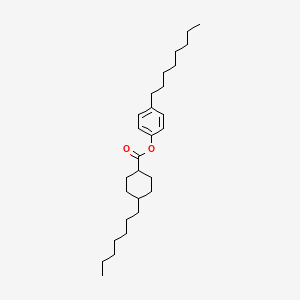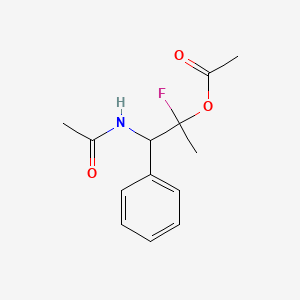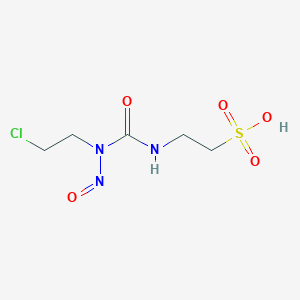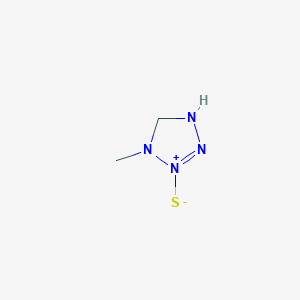
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole is a heterocyclic compound containing a five-membered ring with four nitrogen atoms and one sulfur atom. This compound is part of the tetrazole family, known for their high nitrogen content and stability. Tetrazoles have diverse applications in medicinal chemistry, material science, and coordination chemistry .
Métodos De Preparación
The synthesis of 1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole can be achieved through various methods. One common synthetic route involves the reaction of methyl isothiocyanate with sodium azide under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is conducted at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial production methods often involve the use of heterogeneous catalysts to improve yield and efficiency. Microwave-assisted synthesis and the use of nanoparticles as catalysts are also explored to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium azide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Tetrazole derivatives are explored for their potential as bioisosteres of carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of explosives, photography chemicals, and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring’s high nitrogen content allows for strong coordination with metal ions, making it an effective ligand in coordination complexes. In biological systems, the compound can inhibit enzyme activity by binding to active sites or altering protein conformation .
Comparación Con Compuestos Similares
1-Methyl-2-sulfanyl-2,5-dihydro-1H-tetrazole can be compared with other tetrazole derivatives such as:
1-Phenyl-5-mercapto-1H-tetrazole: Similar in structure but with a phenyl group instead of a methyl group, used in photography and as a corrosion inhibitor.
5-Substituted 1H-tetrazoles: These compounds have various substituents at the 5-position, used in medicinal chemistry as bioisosteres of carboxylic acids.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrazole derivatives.
Propiedades
Número CAS |
114232-53-0 |
|---|---|
Fórmula molecular |
C2H6N4S |
Peso molecular |
118.16 g/mol |
Nombre IUPAC |
4-methyl-3-sulfido-1,5-dihydrotetrazol-3-ium |
InChI |
InChI=1S/C2H6N4S/c1-5-2-3-4-6(5)7/h3H,2H2,1H3 |
Clave InChI |
LCTDHDWDOACPDS-UHFFFAOYSA-N |
SMILES canónico |
CN1CNN=[N+]1[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)

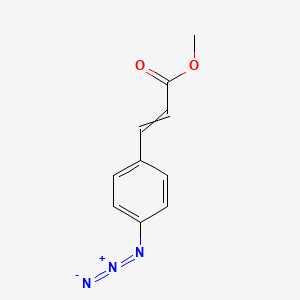
![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
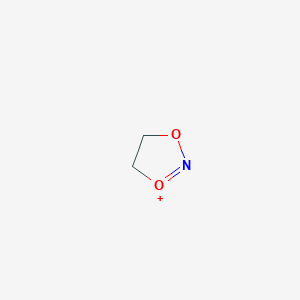
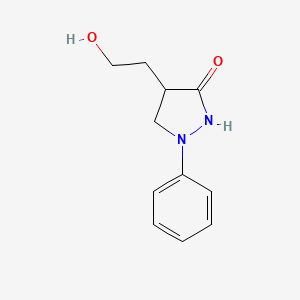
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
